Cdc7-IN-4

Description

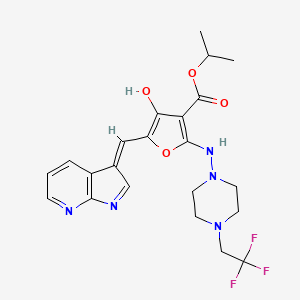

Properties

Molecular Formula |

C22H24F3N5O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

propan-2-yl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate |

InChI |

InChI=1S/C22H24F3N5O4/c1-13(2)33-21(32)17-18(31)16(10-14-11-27-19-15(14)4-3-5-26-19)34-20(17)28-30-8-6-29(7-9-30)12-22(23,24)25/h3-5,10-11,13,28,31H,6-9,12H2,1-2H3/b14-10+ |

InChI Key |

OIMZUCDSEDEUAE-GXDHUFHOSA-N |

Isomeric SMILES |

CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Cdc7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer therapies. Its overexpression in a wide range of human tumors, coupled with the profound reliance of cancer cells on robust DNA replication, has spurred the development of potent and selective Cdc7 inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of Cdc7 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core biology of Cdc7, the molecular interactions of its inhibitors, and the resultant cellular consequences. This guide summarizes key quantitative data for representative inhibitors, provides detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Note: Information regarding a specific inhibitor designated "Cdc7-IN-4" is not publicly available. Therefore, this guide will focus on the general mechanism of action of Cdc7 inhibitors, using data from well-characterized compounds as illustrative examples.

The Central Role of Cdc7 in DNA Replication

Cdc7 is a serine/threonine kinase that plays an indispensable role in the G1/S transition and the subsequent initiation of DNA replication.[1] Its activity is tightly regulated throughout the cell cycle, primarily through its association with the regulatory subunit Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary and most well-characterized substrate of Cdc7 is the minichromosome maintenance (MCM) 2-7 complex, a core component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase.[2]

The phosphorylation of multiple subunits of the MCM complex, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change in the complex.[3] This phosphorylation is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase then unwinds the DNA, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis. Given its central role in this process, the inhibition of Cdc7 presents a powerful strategy to arrest the proliferation of rapidly dividing cancer cells.

Mechanism of Action: An ATP-Competitive Blockade

The majority of Cdc7 inhibitors developed to date are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates. By blocking the catalytic activity of Cdc7, these inhibitors effectively prevent the phosphorylation of the MCM complex. This leads to a failure in the initiation of DNA replication, causing replication stress and ultimately triggering cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on efficient DNA replication.

The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication and the mechanism of its inhibition.

References

The Discovery and Synthesis of Novel Cdc7 Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication, a fundamental process for cell proliferation.[1][2] Operating in a complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), Cdc7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[1][2][3] This phosphorylation event is a pivotal step for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis. Given that cancer cells are characterized by uncontrolled proliferation and a high dependency on robust DNA replication, Cdc7 has emerged as a compelling therapeutic target in oncology. Inhibition of Cdc7 can lead to replication stress and, ultimately, apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel Cdc7 inhibitors, using the placeholder "Cdc7-IN-4" to illustrate the evaluation process for a new chemical entity.

Discovery and Synthesis of Cdc7 Inhibitors

The discovery of small molecule inhibitors of Cdc7 has been a significant focus of cancer drug discovery programs. The initial breakthroughs in this area came from high-throughput screening campaigns that identified various chemical scaffolds capable of inhibiting Cdc7 kinase activity. These early hits were then optimized through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

One of the first well-characterized Cdc7 inhibitors was a pyrrolopyridinone compound, PHA-767491. Further research led to the development of other potent and selective inhibitors, such as XL413 (a benzofuropyrimidinone) and TAK-931. The development of these compounds has been guided by structure-activity relationship (SAR) studies and the elucidation of the crystal structure of Cdc7 in complex with its inhibitors.

The synthesis of a novel Cdc7 inhibitor, such as the hypothetical this compound, would likely follow a multi-step synthetic route characteristic of heterocyclic chemistry. The specific pathway would be dictated by the desired chemical scaffold, but a generalized approach might involve the construction of a core ring system (e.g., pyrrolopyridinone, indazole, or thienopyrazole) followed by the introduction of various substituents to optimize interactions with the ATP-binding pocket of Cdc7 kinase.

Quantitative Data for Representative Cdc7 Inhibitors

A crucial aspect of characterizing a novel Cdc7 inhibitor is to determine its potency and selectivity. This is typically achieved through a combination of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following tables summarize the in vitro efficacy of several well-characterized Cdc7 inhibitors and provide a template for evaluating a new compound like this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Cdc7 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) [Enzymatic Assay] | Reference(s) |

| This compound | Cdc7 | [Insert Data] | [Insert Reference] |

| TAK-931 | Cdc7 | <0.3 | |

| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | |

| XL413 (BMS-863233) | Cdc7 | Low nanomolar | |

| CRT'2199 | Cdc7 | 4 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison between different studies should be made with caution.

Table 2: Anti-proliferative Activity of Cdc7 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| This compound | [e.g., COLO 205] | [e.g., Colon] | [Insert Data] | [Insert Reference] |

| PHA-767491 | A2780 | Ovarian | ~1 | |

| HCT116 | Colon | ~1 | ||

| MCF7 | Breast | ~1 | ||

| HCC1954 | Breast | 0.64 | ||

| Colo-205 | Colon | 1.3 | ||

| XL413 | COLO 205 | Colon | 1.1 - 2.7 | |

| HCC1954 | Breast | 22.9 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of Cdc7 inhibitor efficacy. The following are representative methodologies for key assays.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdc7.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 substrate (or a suitable peptide substrate)

-

Kinase reaction buffer

-

ATP solution (and [γ-³²P]ATP for radiometric detection)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays (e.g., ADP-Glo), follow the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the half-maximal growth inhibition concentration (GI50) or IC50 of a test compound in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., COLO 205, HCT116)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®, or resazurin)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value using a non-linear regression model.

Western Blot Analysis of MCM2 Phosphorylation

This protocol is to detect changes in the phosphorylation of MCM2, a direct substrate of Cdc7, as a biomarker of inhibitor activity within cells.

Objective: To determine the effect of a Cdc7 inhibitor on the phosphorylation of MCM2 in treated cells.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the Cdc7 inhibitor at various concentrations and for desired time points.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of a Cdc7 inhibitor on cell cycle distribution.

Objective: To quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with a Cdc7 inhibitor.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7-Dbf4 phosphorylates the MCM complex to initiate DNA replication.

Experimental Workflow for Cdc7 Inhibitor Evaluation

References

Target Validation of Cdc7-IN-4 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cdc7 Kinase as a Compelling Oncology Target

Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] Operating in a complex with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK), which is essential for the transition from G1 to S phase.[3][4] The primary substrate of Cdc7 is the minichromosome maintenance (MCM) complex (MCM2-7), the catalytic core of the replicative helicase.[5] Phosphorylation of MCM subunits, particularly MCM2, by Cdc7 is a critical licensing step that triggers the unwinding of DNA at replication origins, allowing for the assembly of the replisome and the commencement of DNA synthesis.

Numerous studies have reported the overexpression of Cdc7 in a wide array of human cancer cell lines and primary tumors compared to normal tissues. This overexpression often correlates with aggressive tumor characteristics and poor clinical outcomes. Cancer cells, with their high proliferative rate and frequent defects in cell cycle checkpoint pathways (e.g., p53 mutations), exhibit a heightened dependency on robust DNA replication machinery, making Cdc7 an attractive and selective target for therapeutic intervention.

Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent p53-independent apoptosis specifically in cancer cells. In contrast, normal cells with intact checkpoints typically undergo a reversible G1 arrest, providing a therapeutic window. Cdc7-IN-4 is a representative ATP-competitive small molecule inhibitor designed to specifically target Cdc7 kinase. This guide provides a comprehensive overview of the key methodologies and expected outcomes for the preclinical target validation of this compound in cancer cells.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Cdc7 kinase domain. This action prevents the transfer of phosphate from ATP to Cdc7's substrates. The primary consequence is the inhibition of MCM2 phosphorylation, which prevents the activation of the MCM helicase. This molecular inhibition leads to a cascade of cellular events: the stalling of replication fork initiation, induction of replication stress, S-phase arrest, and ultimately, apoptotic cell death in checkpoint-compromised cancer cells.

Quantitative Data Summary

The following tables summarize representative quantitative data for potent Cdc7 inhibitors, which serve as a benchmark for the validation of this compound.

Table 1: Biochemical and Cellular Potency of Representative Cdc7 Inhibitors

| Assay Type | Target/Cell Line | Description | Representative IC₅₀/GI₅₀ | Reference(s) |

| Biochemical Kinase Assay | Recombinant Human Cdc7/Dbf4 | Measures direct enzymatic inhibition of purified kinase. | < 10 nM | |

| Cellular Target Engagement | COLO-205, HCC1954 | Measures inhibition of MCM2 Ser53 phosphorylation in cells. | Effective at 1-5 µM | |

| Cell Proliferation Assay | A2780 (Ovarian) | Measures inhibition of cancer cell growth over 72 hours. | Sub-micromolar (< 1 µM) | |

| Cell Proliferation Assay | COLO-205 (Colon) | Measures inhibition of cancer cell growth over 72 hours. | ~1.1 - 1.3 µM | |

| Cell Proliferation Assay | PANC-1 (Pancreatic) | Measures inhibition of cancer cell growth. | Potent apoptosis induction | |

| Cell Proliferation Assay | Broad Cancer Cell Panel (NCI-60) | Measures broad anti-proliferative activity. | Average GI₅₀ ~3 µM |

Table 2: Expected Phenotypic Outcomes of this compound Treatment in Cancer Cells

| Experimental Assay | Key Parameter Measured | Expected Outcome with this compound |

| Western Blot | Phospho-MCM2 (pMCM2) | Dose-dependent decrease in pMCM2 levels |

| Total MCM2, Total Cdc7 | No significant change in total protein levels | |

| Cleaved PARP, Cleaved Caspase-3 | Dose-dependent increase, indicating apoptosis | |

| Cell Viability Assay | Metabolic Activity / ATP Content | Dose-dependent decrease in cell viability |

| Cell Cycle Analysis | DNA Content (Propidium Iodide) | Accumulation of cells in S phase |

| Sub-G1 Population | Increase in sub-G1 peak, indicating apoptosis | |

| Apoptosis Assay | Annexin V / PI Staining | Dose-dependent increase in Annexin V positive cells |

Experimental Protocols

Detailed protocols are provided for the core assays required to validate the on-target activity and cellular effects of this compound.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reagent Preparation : Prepare reagents according to the manufacturer's protocol. Serially dilute this compound in DMSO, then further dilute in kinase assay buffer.

-

Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

-

Master Mix : Prepare a master mix containing kinase assay buffer, 10 µM ATP, and a suitable substrate (e.g., recombinant MCM2 peptide). Add 5 µL of this mix to each well.

-

Initiate Reaction : Add 2.5 µL of recombinant human Cdc7/Dbf4 enzyme to each well to start the reaction. For a "no enzyme" blank, add 2.5 µL of kinase buffer.

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Signal : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Analysis : Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol: Cellular Target Engagement via Western Blot

This protocol assesses the phosphorylation status of MCM2 in cancer cells following treatment with this compound.

-

Cell Culture and Treatment : Seed cancer cells (e.g., COLO-205, PANC-1) in 6-well plates. Once they reach 70-80% confluency, treat with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for 2-4 hours.

-

Cell Lysis : Wash cells twice with ice-cold PBS. Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.

-

SDS-PAGE : Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-Cdc7, and anti-β-actin as a loading control).

-

Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane three more times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment : Seed cells in 6-well plates and treat with this compound (at 1x and 5x GI₅₀ concentrations) or DMSO for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation : Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells on a flow cytometer, acquiring data for at least 20,000 events per sample.

-

Data Analysis : Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Conclusion

The validation of this compound as a potent and selective anti-cancer agent requires a systematic, multi-faceted approach. The experimental framework outlined in this guide, beginning with direct biochemical inhibition and progressing through cellular target engagement and phenotypic outcomes, provides a robust pathway for confirming its mechanism of action. Demonstrating a clear link between the inhibition of MCM2 phosphorylation, S-phase arrest, and selective killing of cancer cells will provide strong evidence for the on-target efficacy of this compound, supporting its further development as a novel cancer therapeutic.

References

- 1. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it an attractive target for cancer therapy.[1] The development of potent and selective Cdc7 inhibitors is a key objective in oncology drug discovery.[1] For any kinase inhibitor, understanding its selectivity is paramount to predicting its therapeutic window and potential off-target effects.[1] A highly selective inhibitor demonstrates potent activity against its intended target while exhibiting significantly weaker inhibition of other kinases.

This guide outlines a comprehensive framework for assessing the kinase selectivity profile of a novel investigational Cdc7 inhibitor, exemplified here as "Cdc7-IN-4". As specific public data for such a designated compound is not available, this document provides representative data from well-characterized Cdc7 inhibitors, such as TAK-931, and details the established experimental protocols required to generate a complete selectivity profile.

Quantitative Data Presentation: Representative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a broad panel of kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is determined for each kinase. A highly selective compound will have a very low IC50 for the target kinase (e.g., Cdc7) and significantly higher IC50 values for other kinases.

The following table presents a representative selectivity profile for the well-characterized Cdc7 inhibitor, TAK-931, illustrating how data for a novel inhibitor like this compound should be structured.

| Kinase Target | IC50 (nM) | Assay Type | Fold Selectivity vs. Cdc7 |

| Cdc7/Dbf4 | <0.3 | Biochemical | 1 |

| CDK2/cyclin E | 6300 | Biochemical | >21,000 |

| CDK9/cyclin T1 | ~36 | Biochemical | >120 |

| Other Kinase 1 | >10,000 | Biochemical | >33,333 |

| Other Kinase 2 | >10,000 | Biochemical | >33,333 |

| ... (from a panel of over 300 kinases) | >10,000 | Biochemical | >33,333 |

Note: The data for TAK-931 is derived from published literature and demonstrates high selectivity for Cdc7.[2] IC50 values can vary based on specific assay conditions, such as ATP concentration.[1]

Experimental Protocols

Robust and reproducible experimental protocols are essential for accurately determining inhibitor potency and selectivity. The following sections detail standard biochemical and cell-based assays.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity. The ADP-Glo™ Kinase Assay is a common example of this method.

1. Materials and Reagents:

-

Purified recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., recombinant MCM2 protein or a synthetic peptide)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

2. Step-by-Step Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.

-

Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.

-

Enzyme/Substrate Addition: Prepare a master mix of the Cdc7/Dbf4 enzyme and substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for Cdc7.

-

Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.

-

Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

3. Data Analysis:

-

Subtract the background luminescence (from wells with no enzyme) from all other readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Substrate Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a specific Cdc7 substrate, such as MCM2, within intact cells. This provides a measure of the inhibitor's target engagement in a physiological context.

1. Materials and Reagents:

-

Cancer cell line with detectable levels of Cdc7 activity (e.g., COLO205, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total-MCM2, anti-Lamin B1 or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

BCA Protein Assay Kit

2. Step-by-Step Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Inhibitor Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 10 nM to 1000 nM) for a specified time, such as 4 hours. Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading for the Western blot.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total MCM2 and a loading control (e.g., Lamin B1) to confirm equal protein loading.

-

3. Data Analysis:

-

Quantify the band intensities for phospho-MCM2 and the loading control using densitometry software.

-

Normalize the phospho-MCM2 signal to the loading control signal for each sample.

-

Calculate the percentage of inhibition of MCM2 phosphorylation relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Signaling Pathways and Workflows

Visualizing the relevant biological pathway and the experimental process is crucial for understanding the context and execution of the selectivity profiling.

Caption: The Cdc7-Dbf4 (DDK) kinase complex in DNA replication initiation.

Caption: Workflow for assessing the selectivity profile of a novel kinase inhibitor.

References

The Role of Cdc7 Kinase Inhibitors in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the role of Cell division cycle 7 (Cdc7) kinase inhibitors in cell cycle arrest. The specific compound "Cdc7-IN-4" is not documented in publicly available scientific literature. Therefore, this document focuses on the well-established mechanisms and data from representative, publicly disclosed Cdc7 inhibitors to illustrate the core principles of targeting this critical cell cycle regulator.

Introduction: Cdc7 Kinase as a Therapeutic Target

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In partnership with its regulatory subunit, Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[4][5] The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is a key component of the pre-replication complex (pre-RC). This phosphorylation event is a critical trigger for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.

Given its essential role in DNA replication, Cdc7 is a compelling target for anticancer therapies. Many cancer cells exhibit elevated levels of Cdc7, and their high proliferation rate makes them particularly dependent on robust DNA replication. Inhibition of Cdc7 has been shown to selectively induce apoptosis in cancer cells, while causing a reversible cell cycle arrest in normal, non-transformed cells, suggesting a favorable therapeutic window.

Mechanism of Action: How Cdc7 Inhibition Induces Cell Cycle Arrest

Cdc7 inhibitors primarily act by competing with ATP for binding to the kinase's active site. This competitive inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. The cellular consequences of Cdc7 inhibition are profound and lead to cell cycle arrest, primarily during the S phase.

The inhibition of DNA replication initiation triggers a state of "replication stress," which can activate the DNA damage response (DDR) pathway. In cancer cells, which often have compromised cell cycle checkpoints, this sustained replication stress can lead to the accumulation of DNA damage and ultimately trigger programmed cell death, or apoptosis. In contrast, normal cells with intact checkpoint mechanisms can often arrest their cell cycle progression to allow for DNA repair, and this arrest is often reversible upon removal of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Cdc7 and a typical experimental workflow for evaluating Cdc7 inhibitors.

Caption: Cdc7 signaling in DNA replication and the impact of its inhibition.

Caption: A typical workflow for evaluating a Cdc7 inhibitor.

Quantitative Data for Representative Cdc7 Inhibitors

The following tables summarize publicly available data for well-characterized Cdc7 inhibitors. This data provides a benchmark for the expected potency and cellular activity of this class of compounds.

| Table 1: Biochemical Potency of Representative Cdc7 Inhibitors | |

| Compound | IC50 (nM) |

| PHA-767491 | 10 |

| XL-413 | 3.4 |

| TAK-931 | <0.3 |

Data sourced from publicly available literature.

| Table 2: Anti-proliferative Activity of Representative Cdc7 Inhibitors | ||

| Compound | Cell Line | IC50 (µM) |

| PHA-767491 | A2780 (Ovarian) | ~1 |

| HCT116 (Colon) | ~1 | |

| MCF7 (Breast) | ~1 | |

| XL-413 | COLO 205 (Colon) | 2.7 |

Data sourced from publicly available literature.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of Cdc7 inhibitors on cell cycle arrest.

Biochemical Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2-derived peptide substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a reaction plate, add the recombinant Cdc7/Dbf4 enzyme and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the MCM2 peptide substrate and [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Cdc7 inhibitor on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the S phase is indicative of Cdc7 inhibition.

Western Blot Analysis for Phospho-MCM2 and DNA Damage Markers

Objective: To assess the inhibition of Cdc7 kinase activity in cells and the induction of DNA damage.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in phospho-MCM2 levels indicates target engagement, while an increase in γH2AX and cleaved PARP suggests the induction of DNA damage and apoptosis, respectively.

Conclusion

Cdc7 kinase is a validated and promising target for the development of novel cancer therapeutics. Inhibitors of Cdc7 effectively block the initiation of DNA replication, leading to S-phase arrest and selective apoptosis in cancer cells. The technical guide provided here outlines the fundamental mechanism of action, key signaling pathways, and essential experimental protocols for the evaluation of Cdc7 inhibitors. While specific data for "this compound" is not available, the principles and methodologies described are broadly applicable to the characterization of any novel compound targeting this critical cell cycle kinase. Further research and development in this area hold the potential to deliver new and effective treatments for a range of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 5. O Cdc7 kinase where art thou? - PMC [pmc.ncbi.nlm.nih.gov]

Cdc7-IN-4: A Chemical Probe for Elucidating DNA Replication Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical serine/threonine kinase that plays a central role in the initiation of DNA replication.[1][2][3] Its essential function in activating the minichromosome maintenance (MCM) complex, the core of the replicative helicase, at the G1/S transition makes it a compelling target for both basic research and therapeutic development, particularly in oncology.[4][5] This technical guide provides a comprehensive overview of Cdc7-IN-4 as a representative chemical probe for studying DNA replication. It details the mechanism of action of Cdc7 inhibitors, presents key quantitative data for well-characterized inhibitors, outlines detailed experimental protocols for their use, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to Cdc7 Kinase and its Role in DNA Replication

Cdc7 kinase activity is indispensable for the transition from the G1 to the S phase of the cell cycle. It forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), which is tightly regulated throughout the cell cycle. The primary substrate of the Cdc7-Dbf4 complex is the MCM2-7 complex, a key component of the pre-replication complex (pre-RC) that assembles at DNA replication origins during the G1 phase.

Phosphorylation of multiple MCM subunits by Cdc7, particularly MCM2, triggers a conformational change that is essential for the recruitment of other replication factors, including Cdc45 and the GINS complex. This assembly forms the active CMG (Cdc45-MCM-GINS) helicase, which unwinds DNA and allows for the loading of the DNA replication machinery to initiate DNA synthesis. Given this pivotal role, inhibition of Cdc7 offers a potent method to arrest DNA replication and study the downstream cellular consequences. Recent studies have also indicated a redundant role for CDK1 in S-phase entry, suggesting a more complex regulatory network than previously understood.

This compound as a Chemical Probe

This compound is an ATP-competitive inhibitor of Cdc7 kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of phosphate to its substrates, most notably the MCM complex. This inhibition blocks the initiation of DNA replication, leading to S-phase arrest and, in cancer cells, can induce replication stress and apoptosis. The heightened reliance of cancer cells on robust DNA replication machinery makes them particularly sensitive to Cdc7 inhibition.

Quantitative Data for Representative Cdc7 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize the biochemical potency and anti-proliferative activity of other well-characterized Cdc7 inhibitors, providing a reference for expected efficacy.

Table 1: Biochemical Potency of Representative Cdc7 Inhibitors

| Compound | Target | IC50 (nM) |

| PHA-767491 | Dbf4-Cdc7 | 10 |

| XL-413 | Dbf4-Cdc7 | 3.4 |

Table 2: Anti-proliferative Activity of Representative Cdc7 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| PHA-767491 | A2780 | Ovarian | ~1 |

| PHA-767491 | HCT116 | Colon | ~1 |

| PHA-767491 | MCF7 | Breast | ~1 |

| XL413 | COLO 205 | Colon | 2.7 |

Signaling Pathways and Experimental Workflows

Cdc7 Signaling Pathway

The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication and the consequences of its inhibition.

Caption: Cdc7 phosphorylates the MCM complex to initiate DNA replication. Inhibition leads to replication stress.

Experimental Workflow for Assessing Inhibitor Efficacy

This diagram outlines a typical workflow for evaluating the cellular effects of a Cdc7 inhibitor like this compound.

Caption: A typical workflow to evaluate a Cdc7 inhibitor's impact on cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a Cdc7 inhibitor.

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Remove the old medium and add 100 µL of medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blotting for Phospho-MCM2 and γH2AX

This protocol detects changes in protein phosphorylation downstream of Cdc7 and in the DNA damage response pathway.

-

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-MCM2, anti-γH2AX, loading control e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Add ECL detection reagent and visualize bands using an imaging system.

-

Immunofluorescence for DNA Double-Strand Breaks (γH2AX Foci)

This protocol is for visualizing DNA double-strand breaks as a marker of DNA damage.

-

Materials:

-

Cells grown on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorophore-conjugated secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with the Cdc7 inhibitor for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibody diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on slides using DAPI-containing mounting medium.

-

Visualize and quantify foci using a fluorescence microscope.

-

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated cells (adherent and floating)

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at a relevant concentration for various time points.

-

Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the S phase is indicative of a block in DNA replication.

-

Conclusion

This compound, as a representative chemical probe, provides a powerful tool for investigating the intricate process of DNA replication initiation. By potently and selectively inhibiting Cdc7 kinase, researchers can dissect the downstream consequences of replication stress, explore synthetic lethal interactions, and validate Cdc7 as a therapeutic target. The protocols and data presented in this guide offer a framework for the effective use of Cdc7 inhibitors in a variety of experimental contexts, paving the way for new discoveries in cell cycle regulation and cancer biology.

References

The Pharmacodynamics of Cdc7 Inhibition: A Technical Guide for Drug Development Professionals

Disclaimer: The compound "Cdc7-IN-4" is used as a placeholder in this document. As of November 2025, there is no publicly available pharmacodynamic data for a molecule with this specific designation. Therefore, this guide provides a comprehensive overview of the pharmacodynamics of potent and selective Cdc7 kinase inhibitors, utilizing data from well-characterized, publicly disclosed compounds as representative examples.

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[1][2] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), the catalytic core of the replicative helicase.[3][4] This phosphorylation is an essential prerequisite for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[3]

Given that uncontrolled proliferation is a hallmark of cancer, and that cancer cells are often under high replicative stress, Cdc7 has emerged as a compelling therapeutic target in oncology. Inhibition of Cdc7 leads to S-phase arrest and, ultimately, apoptotic cell death, particularly in tumor cells with compromised cell cycle checkpoints. This technical guide provides an in-depth exploration of the pharmacodynamics of Cdc7 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Pharmacodynamic Data

The potency and efficacy of Cdc7 inhibitors are evaluated through a series of in vitro and cell-based assays. The following tables summarize key pharmacodynamic parameters for representative, well-characterized Cdc7 inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| PHA-767491 | Cdc7/Dbf4 | 10 | Radiometric | |

| XL413 | Cdc7/Dbf4 | 22.7 | Radiometric | |

| TAK-931 | Cdc7 | <1 | Biochemical |

Table 2: Cellular Activity of Cdc7 Inhibitors

| Compound | Cell Line | Cellular IC50 (µM) | Endpoint | Reference |

| PHA-767491 | HCC1954 | 0.64 | Proliferation | |

| PHA-767491 | Colo-205 | 1.3 | Proliferation | |

| XL413 | Colo-205 | 1.1 | Proliferation | |

| XL413 | H69-AR (Chemo-resistant SCLC) | Not Specified (moderate inhibition at 20 mg/kg in vivo) | Tumor Growth |

Core Signaling Pathway and Mechanism of Action

Cdc7 kinase activity is tightly regulated and essential for the G1/S transition. The binding of the Dbf4 regulatory subunit is critical for Cdc7 activation. The active Cdc7/Dbf4 complex then phosphorylates the MCM2-7 helicase, a key component of the pre-replication complex (pre-RC) assembled at origins of replication. This phosphorylation event triggers the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, which unwinds DNA to initiate replication.

Cdc7 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This blockade of MCM phosphorylation inhibits the initiation of DNA replication, leading to replication fork stalling and the accumulation of cells in the S-phase of the cell cycle. The resulting replication stress can trigger a DNA damage response and, in cancer cells with defective checkpoints, lead to mitotic catastrophe and apoptosis.

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Protocols

A systematic evaluation of the pharmacodynamics of a Cdc7 inhibitor involves a series of biochemical and cell-based assays.

In Vitro Cdc7 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of Cdc7 and its inhibition by a test compound.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

MCM2-derived peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, MCM2 peptide substrate, and the test compound at various concentrations.

-

Add the recombinant Cdc7/Dbf4 enzyme to the reaction mixture and incubate briefly.

-

Initiate the kinase reaction by adding [γ-³³P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

-

Wash the plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a Cdc7 inhibitor on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the Cdc7 inhibitor at a concentration around the IC50 for a desired time period (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of replication stress induced by Cdc7 inhibition.

Caption: A typical experimental workflow for characterizing a novel Cdc7 inhibitor.

Cellular Consequences of Cdc7 Inhibition

The inhibition of Cdc7 kinase activity by a compound like this compound sets off a cascade of cellular events, ultimately leading to the selective killing of cancer cells.

Caption: Logical flow from Cdc7 inhibition to apoptosis in cancer cells.

Conclusion

Cdc7 kinase is a validated and promising target for the development of novel anticancer therapeutics. Its inhibition leads to a potent anti-proliferative effect in cancer cells by disrupting the initiation of DNA replication, inducing replication stress, and ultimately triggering apoptosis. The pharmacodynamic characterization of Cdc7 inhibitors, through a combination of in vitro and cell-based assays, is crucial for the identification and development of effective clinical candidates. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel Cdc7 inhibitor. Continued research in this area holds the promise of delivering new and effective treatments for a variety of cancers.

References

Cdc7-IN-4 and its Effect on MCM2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Cell Division Cycle 7 (Cdc7) kinase in DNA replication and the impact of its inhibition by small molecules, with a focus on the inhibitor class to which Cdc7-IN-4 belongs. Cdc7 is a serine/threonine kinase that is essential for the initiation of DNA replication through its phosphorylation of the minichromosome maintenance (MCM) complex subunit MCM2.[1][2] Due to the heightened reliance of cancer cells on robust DNA replication, Cdc7 has emerged as a promising target for oncology drug development.[3] This document details the Cdc7 signaling pathway, summarizes key quantitative data for representative Cdc7 inhibitors, provides detailed experimental protocols for assessing inhibitor activity and its effect on MCM2 phosphorylation, and includes visual diagrams to elucidate critical processes and workflows. While specific quantitative data for this compound is not publicly available, this guide leverages data from well-characterized Cdc7 inhibitors to provide a thorough understanding of its expected mechanism of action and effects.

The Cdc7-Dbf4 Signaling Pathway in DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process that ensures the faithful duplication of the genome once per cell cycle. A key step in this process is the activation of the MCM helicase, which is loaded onto DNA at replication origins during the G1 phase. The activation of the MCM complex is triggered by two key S-phase kinases: Cyclin-Dependent Kinase (CDK) and Cdc7.[4]

Cdc7 forms an active complex with its regulatory subunit, Dbf4 (also known as ASK for Activator of S-phase Kinase), to form the Dbf4-dependent kinase (DDK).[1] The DDK complex then phosphorylates multiple serine and threonine residues on the N-terminal tails of several MCM subunits, most notably MCM2. This phosphorylation event is a critical trigger for the recruitment of other replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.

Inhibition of Cdc7 kinase activity by small molecules like this compound prevents the phosphorylation of its substrates, including MCM2. This blockage of MCM2 phosphorylation inhibits the formation of the active CMG helicase, leading to a failure to initiate DNA replication, S-phase arrest, and ultimately, apoptosis in cancer cells that are under high replicative stress.

Caption: The Cdc7-Dbf4 kinase complex is a key regulator of the G1/S phase transition.

Quantitative Data on Cdc7 Inhibitors

The potency and cellular effects of Cdc7 inhibitors are determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting Cdc7 kinase activity. The effect on MCM2 phosphorylation in cells is a key pharmacodynamic biomarker.

Table 1: In Vitro Potency of Representative Cdc7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

| PHA-767491 | Cdc7 | 10 | Biochemical Kinase Assay |

| XL413 | Cdc7 | 3.4 | Biochemical Kinase Assay |

| TAK-931 | Cdc7 | <0.3 | Biochemical Kinase Assay |

Table 2: Cellular Inhibition of MCM2 Phosphorylation by Representative Cdc7 Inhibitors

| Inhibitor | Cell Line | Concentration (nM) | Reduction in p-MCM2 | Method |

| TAK-931 | HCT116 | 100 | Significant | Western Blot |

| XL413 | Colo-205 | 5000 | Complete | Western Blot |

| PHA-767491 | HeLa | 5000 | Complete | Western Blot |

Experimental Protocols

In Vitro Cdc7 Kinase Assay (IC50 Determination)

This protocol is designed to determine the IC50 value of a test compound like this compound against recombinant human Cdc7/Dbf4 kinase. A common method is a radioisotopic filter binding assay.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein or a peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration close to the Km for Cdc7)

-

[γ-³²P]ATP

-

Test inhibitor (serially diluted in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Cdc7/Dbf4, and the MCM2 substrate.

-

Add serial dilutions of the test inhibitor to the reaction mixture and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MCM2 Phosphorylation

This protocol is used to assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation status of its downstream target, MCM2.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% w/v BSA in TBST)

-

Primary antibodies: anti-p-MCM2 (e.g., Ser40/41 or Ser108) and anti-total MCM2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MCM2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities using image analysis software to determine the dose-dependent inhibition of MCM2 phosphorylation.

Experimental and Logical Workflow Visualization

The evaluation of a novel Cdc7 inhibitor follows a structured workflow from initial screening to in-depth cellular characterization.

Caption: A typical workflow for assessing a novel Cdc7 kinase inhibitor.

Conclusion

This compound, as a Cdc7 kinase inhibitor, is expected to function by blocking the phosphorylation of MCM2, a critical step in the initiation of DNA replication. This mechanism of action provides a strong rationale for its investigation as a potential anti-cancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of this compound and other novel Cdc7 inhibitors. Further studies are warranted to determine the specific quantitative potency and cellular effects of this compound to fully elucidate its therapeutic potential.

References

- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 2. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Navigating the Initial Toxicity Profile of Cdc7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of Cell Division Cycle 7 (Cdc7) kinase inhibitors, a promising class of anti-cancer therapeutics. Due to the absence of publicly available data for a specific compound designated "Cdc7-IN-4," this document focuses on well-characterized, representative Cdc7 inhibitors: XL413, PHA-767491, and TAK-931. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical evaluation of this inhibitor class.

The Role of Cdc7 in Oncology

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It is a key regulator of the cell cycle, and its overexpression has been observed in a variety of human tumors.[2] By inhibiting Cdc7, the proliferation of rapidly dividing cancer cells can be halted, making it an attractive target for cancer therapy.[3]

Mechanism of Action of Cdc7 Inhibitors

The majority of Cdc7 inhibitors, including those discussed in this guide, are ATP-competitive. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets, most notably the Minichromosome Maintenance (MCM) complex.[1] This inhibition of MCM phosphorylation prevents the initiation of DNA replication, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.

In Vitro Toxicity and Potency

The initial assessment of a drug candidate's toxicity and efficacy is typically performed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.

| Inhibitor | Cell Line | IC50 (µM) |

| XL413 | Colo-205 | 1.1[4] |

| HCC1954 | 22.9 | |

| PHA-767491 | HCC1954 | 0.64 |

| Colo-205 | 1.3 | |

| Average (61 cell lines) | 3.17 |

Note: The potency of Cdc7 inhibitors can vary significantly across different cancer cell lines.

In Vivo Toxicity Assessment

Preclinical in vivo studies are essential to evaluate the safety profile of a drug candidate in a whole-organism setting. These studies help determine the maximum tolerated dose (MTD) and identify potential organ toxicities.

| Inhibitor | Species | Route of Administration | Dose | Observed Effects |

| XL413 | Mouse | Oral | Up to 100 mg/kg | Good drug tolerance; significant tumor growth regression in a Colo-205 xenograft model. |

| PHA-767491 | Mouse | Intravenous | Up to 30 mg/kg | Good drug tolerance. |

| TAK-931 | Human (Phase I Trial) | Oral | 50 mg (Schedule A) | MTD; Most common adverse events were nausea and neutropenia. |

| Human (Phase I Trial) | Oral | 100 mg (Schedule B) | MTD; Most common adverse events were nausea and neutropenia. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Cdc7 inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Acute Toxicity Study (Rodent Model)

This study provides an initial assessment of the substance's toxicity and helps determine the dose range for subsequent studies.

Procedure:

-

Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

-

Administer the Cdc7 inhibitor at several dose levels to different groups of animals. A control group receives the vehicle only.

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period (e.g., 14 days).

-

Perform a gross necropsy on all animals at the end of the study to identify any visible abnormalities in the organs.

-

The data is used to estimate the LD50 (lethal dose for 50% of the animals) and identify the MTD.

Visualizing Pathways and Workflows

Cdc7 Signaling Pathway

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow for Toxicity Screening

Caption: General workflow for initial toxicity screening.

References

Methodological & Application

Application Notes and Protocols for Determining the Cellular Activity of Cdc7-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] Its activity is essential for the transition from the G1 to the S phase of the cell cycle.[2][3] Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), phosphorylates the minichromosome maintenance (MCM) 2-7 complex.[1][4] This phosphorylation event is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the start of DNA synthesis.